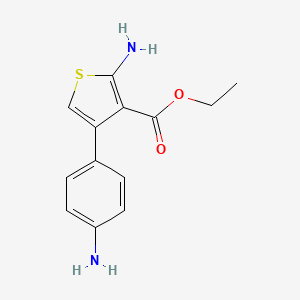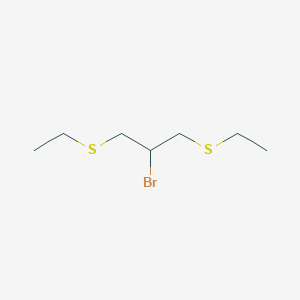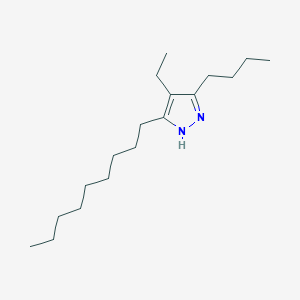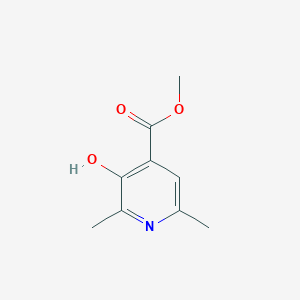![molecular formula C10H9Cl2N3O B14187748 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine CAS No. 918898-04-1](/img/structure/B14187748.png)
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction proceeds under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative . The reaction can be summarized as follows:
Starting Materials: 4-amino-2,6-dichloronicotinamide and triethyl orthoacetate.
Reaction Conditions: Reflux in an appropriate solvent.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridopyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinase EGFR. It has shown promising cytotoxic effects against various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinase EGFR. The compound binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation . The molecular docking studies have shown that the compound fits well into the binding pocket of EGFR, forming stable interactions with key amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-4-methoxy-2-methylpyrido[4,3-d]pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5,7-Dichloro-4-ethoxy-2-ethylpyrido[4,3-d]pyrimidine: Similar structure but with an ethyl group instead of a methyl group.
5,7-Dichloro-4-ethoxy-2-methylpyrido[3,4-d]pyrimidine: Similar structure but with a different arrangement of the pyridine and pyrimidine rings.
Uniqueness
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups
Eigenschaften
CAS-Nummer |
918898-04-1 |
|---|---|
Molekularformel |
C10H9Cl2N3O |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-3-16-10-8-6(13-5(2)14-10)4-7(11)15-9(8)12/h4H,3H2,1-2H3 |
InChI-Schlüssel |
UTXRMGFXIXXZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=CC(=NC(=C21)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)




![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

